alpha-N,N,N-Trimethylalanine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
17087-29-5 |
|---|---|
Molecular Formula |
C6H13NO2 |
Molecular Weight |
131.17 |
IUPAC Name |
(2S)-2-(trimethylazaniumyl)propanoate |
InChI |
InChI=1S/C6H13NO2/c1-5(6(8)9)7(2,3)4/h5H,1-4H3/t5-/m0/s1 |
InChI Key |
CJKONRHMUGBAQI-YFKPBYRVSA-N |
SMILES |
CC(C(=O)[O-])[N+](C)(C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Trimethylalanine; Alaninebetaine; L-Alanine betaine; alpha-Alanine betaine; |
Origin of Product |
United States |
Enzymology and Regulatory Mechanisms of Alpha N,n,n Trimethylation
Identification and Characterization of Protein N-Terminal Methyltransferases (NTMTs)
The discovery and characterization of NTMTs in both prokaryotic and eukaryotic organisms have been pivotal in understanding the scope and significance of N-terminal methylation.
Prokaryotic N-Terminal Methyltransferases (e.g., PrmA)
In prokaryotes, the primary example of an N-terminal methyltransferase is the Protein L11 methyltransferase (PrmA). nih.gov First identified in Escherichia coli, PrmA is responsible for the α-N-terminal trimethylation of the ribosomal protein L11 at its N-terminal alanine (B10760859) residue. d-nb.infonih.gov This enzyme is conserved among bacteria but is notably absent in archaea. d-nb.info
PrmA is a multifunctional enzyme, capable of modifying both the α-N-terminal amine and the ε-amino groups of two different lysine (B10760008) residues within the L11 protein. d-nb.info Structurally, PrmA consists of an N-terminal domain for substrate recognition, a C-terminal catalytic domain with a seven-β-strand fold, and a flexible linker helix. d-nb.inforesearchgate.net This structure allows for significant conformational changes upon binding to its substrate, L11. d-nb.info Interestingly, there is minimal sequence similarity between prokaryotic PrmA and its eukaryotic counterparts. biorxiv.orgresearchgate.net While PrmA preferentially methylates the free L11 protein before its assembly into the 50S ribosomal subunit, the precise functional role of this methylation remains somewhat enigmatic, as its absence does not lead to obvious growth defects in E. coli or Thermus thermophilus. d-nb.info
Eukaryotic N-Terminal Methyltransferases (e.g., NTMT1, NTMT2, METTL11A, YBR261C/TAE1)
The identification of eukaryotic NTMTs has significantly expanded our understanding of N-terminal methylation. A key breakthrough was the identification of the Saccharomyces cerevisiae gene YBR261C/TAE1 as an N-terminal protein methyltransferase, now designated Ntm1. acs.orgnih.gov This enzyme was shown to methylate ribosomal proteins Rpl12ab and Rps25a/Rps25b. acs.orgnih.gov
In humans, two primary enzymes, NTMT1 (also known as METTL11A or NRMT1) and NTMT2, are responsible for the majority of N-terminal methylation. biorxiv.org NTMT1 was identified concurrently by two research groups and was named N-terminal RCC1 methyltransferase (NRMT1) due to its activity on the Regulator of Chromosome Condensation 1 (RCC1) protein. nih.govd-nb.info NTMT1 and its yeast homolog, YBR261C/TAE1, are conserved across eukaryotes and share sequence similarity with Class I methyltransferases that have a seven-β-strand structure. acs.orgnih.gov
NTMT1 is a distributive enzyme that can catalyze the addition of one, two, or three methyl groups to the α-amino group of specific N-terminal residues. uniprot.orgcusabio.com NTMT2, which is predominantly expressed in heart and skeletal muscle, has also been identified. d-nb.info It has been proposed that NTMT2 may prime substrates through monomethylation, which are then further methylated by NTMT1 to a trimethylated state. cusabio.com
Another important eukaryotic N-terminal methyltransferase is METTL13, which is the human homolog of the yeast enzyme Nnt1. biorxiv.org METTL13 specifically methylates the translation elongation factor eEF1A. biorxiv.orgmdpi.com
Table 1: Key N-Terminal Methyltransferases
| Enzyme Name(s) | Organism(s) | Key Substrate(s) | Notes |
|---|---|---|---|
| PrmA | Prokaryotes (e.g., E. coli) | Ribosomal protein L11 | Multifunctional; methylates N-terminus and lysine side chains. d-nb.info |
| NTM1 (YBR261C/TAE1) | Saccharomyces cerevisiae | Ribosomal proteins Rpl12ab, Rps25a/Rps25b | Recognizes the X-Pro-Lys motif. acs.orgnih.gov |
| NTMT1 (METTL11A, NRMT1) | Humans | RCC1, CENP-A, RB1, SET, and others | Catalyzes mono-, di-, and trimethylation. nih.govuniprot.org |
| NTMT2 (METTL11B) | Humans | Substrates for monomethylation | Predominantly in heart and skeletal muscle; may prime substrates for NTMT1. d-nb.infocusabio.com |
| METTL13 (Nnt1 homolog) | Humans | eEF1A | Functional homolog of yeast Nnt1. biorxiv.orgmdpi.com |
Substrate Recognition and Specificity Determination
The ability of NTMTs to specifically recognize and methylate their target proteins is crucial for their biological function. This recognition is largely determined by specific amino acid sequences at the N-terminus of the substrate proteins.
Elucidation of Canonical Recognition Motifs (e.g., X-Pro-Lys Motif)
A significant finding in the field was the elucidation of a canonical recognition motif for a major class of eukaryotic NTMTs. nih.gov It was discovered that enzymes like yeast Ntm1 and human NTMT1 specifically recognize an N-terminal sequence of X-Pro-Lys , where the initial methionine has been cleaved. acs.orgnih.gov In this motif, 'X' can be Alanine (Ala), Serine (Ser), Glycine (Gly), or Proline (Pro). biorxiv.org The proline at position 2 and the lysine at position 3 are critical for recognition, as substituting these residues largely abolishes methyltransferase activity. acs.orgnih.govucla.edu This X-Pro-Lys/Arg motif is a shared feature among many eukaryotic NTMT substrates. nih.govnih.gov The discovery of this motif has enabled the prediction of numerous potential substrates for these enzymes. ucla.edu
Investigations into Non-Canonical or Less Stringent Substrate Recognition
While the X-Pro-Lys motif is a key determinant for many substrates, research has indicated that NTMTs can also recognize non-canonical sequences. For instance, prokaryotic PrmA does not adhere to this motif, instead recognizing sequences like AK[A/G/K] or M[L/M/K][G/Q] at the N-terminus of its substrates. researchgate.netresearchgate.net
In eukaryotes, there is growing evidence for a broader substrate scope than initially thought. purdue.edu Some studies have suggested that NTMT1/2 can also methylate non-canonical sequences such as SSKR and ASKR. purdue.edu Furthermore, it's been noted that while over 300 potential human protein substrates contain the canonical motif, only a fraction have been experimentally validated, leaving open the possibility of other recognition mechanisms or less stringent sequence requirements under certain cellular contexts. purdue.edu The interaction between METTL11A (NTMT1) and METTL11B (NTMT2) in a heterotrimer has been shown to decrease the substrate specificity of METTL11A, allowing it to target more non-canonical substrates. mdpi.com
Mechanistic Insights into Methyl Group Transfer
The transfer of a methyl group from the donor molecule, S-adenosyl-L-methionine (SAM), to the substrate protein is a fundamental catalytic process. Kinetic and structural studies have provided insights into this mechanism.
The catalytic mechanism for NTMTs involves a nucleophilic attack from the α-amino group of the substrate protein on the methyl group of SAM. This reaction results in the formation of a methylated N-terminus and S-adenosyl-L-homocysteine (SAH). nih.gov
Kinetic studies on human NTMT1 have revealed that the methylation reaction proceeds via a random sequential Bi Bi mechanism. nih.gov This means that either the SAM cofactor or the substrate peptide can bind to the enzyme first, followed by the binding of the second molecule to form a ternary complex before the methyl transfer occurs. nih.gov Furthermore, for proteins that undergo multiple methylations (e.g., trimethylation), NTMT1 acts through a distributive mechanism. nih.gov In this model, the enzyme releases the substrate after each methyl group addition, rather than adding all three methyl groups in a single binding event. nih.gov
The transfer of the methyl group itself is a well-studied biochemical reaction. In many methyltransferases, the reaction proceeds through a classic S_N2-type mechanism, where the nucleophile (in this case, the N-terminal α-amino group) attacks the electrophilic methyl group of SAM. researchgate.net The enzyme's active site plays a crucial role in positioning both the substrate and SAM optimally to facilitate this transfer and to lower the activation energy of the reaction.
Role of S-Adenosyl-L-Methionine (SAM) as the Universal Methyl Donor
S-Adenosyl-L-methionine (SAM or AdoMet) is a fundamental cosubstrate in a vast array of biological methylation reactions. wikipedia.orgnih.gov It is synthesized from the essential amino acid methionine and adenosine (B11128) triphosphate (ATP) and is present in virtually all living cells. wikipedia.orgcaldic.com SAM's critical role lies in its capacity to donate a methyl group to a wide range of substrates, including nucleic acids, proteins, lipids, and small molecules like the precursor to alpha-N,N,N-trimethylalanine. wikipedia.orgnih.govnih.gov
The chemical structure of SAM features a sulfonium (B1226848) ion, which makes the attached methyl group highly reactive and readily transferable to a nucleophilic acceptor. nih.govoup.com This transfer is catalyzed by a large class of enzymes known as methyltransferases. caldic.comnih.gov In the context of this compound synthesis, an N-terminal methyltransferase (NTMT) catalyzes the transfer of methyl groups from SAM to the α-amino group of an alanine residue at the N-terminus of a protein. nih.govd-nb.info This reaction occurs sequentially, with SAM providing the methyl group for each of the three methylation steps, converting the primary amine into a quaternary ammonium (B1175870) group. uniprot.org The product of this methyl transfer is S-adenosyl-L-homocysteine (SAH). caldic.com
SAM's role extends beyond being a simple methyl donor; it is also involved in pathways for polyamine synthesis and is a precursor for the antioxidant glutathione. caldic.comnih.govcapes.gov.br Its central position in metabolism underscores its importance in cellular growth, repair, and signaling. wikipedia.orgnih.gov
Detailed Enzymatic Reaction Mechanisms (e.g., Bi-Bi Kinetic Mechanism)
Enzymes that catalyze reactions involving two substrates and yield two products, such as methyltransferases, often follow a Bi-Bi kinetic mechanism. portlandpress.com This mechanism describes the sequence of substrate binding and product release from the enzyme. There are two main types of Bi-Bi reactions: sequential and ping-pong.
In a sequential mechanism , both substrates must bind to the enzyme to form a ternary complex before any product is released. This can be either:
Ordered: The substrates bind in a specific, defined order. For many DNA methyltransferases, the reaction proceeds via an ordered Bi-Bi mechanism where either the DNA binds first, followed by SAM, or SAM binds first, followed by the DNA substrate. portlandpress.comnih.govpsu.edu
Random: The substrates can bind in any order. Studies on Protein N-terminal Methyltransferase 1 (NTMT1) indicate it follows a random sequential Bi-Bi mechanism. nih.govnih.gov
In a ping-pong (or double-displacement) mechanism , one substrate binds, and a product is released before the second substrate binds. portlandpress.com Some studies have suggested this mechanism for certain methyltransferases, like isoprenylated protein methyltransferase. capes.gov.br
For N-terminal methylation, kinetic studies involving initial velocity analysis and product inhibition have been crucial in elucidating the specific mechanism. For example, with NTMT1, S-adenosyl-L-homocysteine (SAH), a product, acts as a competitive inhibitor with respect to SAM and a noncompetitive inhibitor with respect to the peptide substrate. nih.gov This pattern of inhibition is characteristic of a sequential Bi-Bi mechanism. nih.gov Furthermore, processivity studies show that for multiple methylations, NTMT1 proceeds through a distributive mechanism, meaning the enzyme dissociates from the substrate after each methyl group transfer. nih.govnih.gov
Structural Basis of Methyltransferase Activity and Substrate Binding
The function of N-terminal methyltransferases (NTMTs) is deeply rooted in their three-dimensional structure, which dictates substrate specificity and catalytic efficiency. nih.govrcsb.org Crystal structures of NTMTs, such as NTMT1 and NTMT2, have provided significant insights into their mechanism. rcsb.orgrcsb.org
Substrate and Cofactor Binding: The binding of SAM often induces a conformational change in the enzyme, ordering the active site to create a proper binding pocket for the protein substrate. nih.govosti.gov Key interactions, including hydrogen bonds and hydrophobic contacts, secure both SAM and the substrate in the correct orientation for catalysis. nih.gov In many methyltransferases, conserved residues play a critical role. For instance, in the protein lysine methyltransferase SET7/9, a network of hydrogen bonds involving active site water molecules and specific tyrosine residues aligns the target amine for nucleophilic attack on SAM's methyl group. nih.govpnas.org
Mechanism of Methylation and Product Specificity: The catalytic mechanism involves the nucleophilic attack of the substrate's α-amino group on the electrophilic methyl group of SAM. nih.gov The specificity for mono-, di-, or trimethylation is controlled by the architecture of the active site. rcsb.orgnih.gov For example, the size and nature of amino acid residues lining the active site channel can determine how many methyl groups can be added. nih.gov In NTMT2, a "gatekeeper" residue, N89, has been identified that regulates the binding of unmethylated versus monomethylated substrates, influencing its predominant monomethyltransferase activity. rcsb.orgrcsb.org Mutations in these key residues can profoundly alter the enzyme's catalytic activity and product specificity, converting a monomethyltransferase into a di- or trimethyltransferase. rcsb.orgnih.govnih.gov The active site must be able to accommodate the increasing size of the methylated amine group for successive reactions to occur. nih.gov
Table 1: Key Structural Features of N-Terminal Methyltransferases
| Feature | Description | Significance |
|---|---|---|
| Overall Fold | Typically a Rossmann-like fold. nih.gov | Provides the structural scaffold for SAM binding. |
| Active Site | A cavity that binds both SAM and the peptide substrate. nih.govnih.gov | Positions the reactants for efficient methyl transfer. |
| SAM Binding | Induces conformational changes that order the active site. nih.govosti.gov | Creates the binding site for the protein substrate. |
| Substrate Recognition | Specific residues recognize the N-terminal sequence (e.g., X-P-K/R motif for NTMT1/2). nih.govacs.org | Ensures methylation of the correct target proteins. |
| Gatekeeper Residues | Specific amino acids (e.g., N89 in NTMT2) that control access to the active site. rcsb.orgrcsb.org | Regulates the degree of methylation (mono-, di-, tri-). |
| Catalytic Residues | Amino acids that facilitate the chemical reaction, often by acting as a catalytic base. nih.govnih.gov | Lowers the activation energy for methyl transfer. |
Post-Translational and Transcriptional Regulation of NTMT Activity
The activity of N-terminal methyltransferases is tightly controlled within the cell through various regulatory mechanisms at both the post-translational and transcriptional levels. These control systems ensure that protein methylation occurs at the appropriate time and place, integrating it with other cellular processes.
Post-Translational Regulation: Post-translational modifications (PTMs) of the methyltransferase enzymes themselves can modulate their activity. frontiersin.orgabcam.com For example, phosphorylation or O-glycosylation can alter an enzyme's catalytic efficiency or its ability to interact with substrates or other regulatory proteins. uniprot.org The activity of methyltransferases is also subject to feedback inhibition. The product S-adenosyl-L-homocysteine (SAH) is a potent inhibitor of most SAM-dependent methyltransferases. researchgate.net The cellular ratio of SAM to SAH is therefore a critical determinant of methylation activity, acting as a metabolic sensor that links the cell's energetic state to epigenetic regulation.
Biological Functions and Physiological Ramifications of Alpha N,n,n Trimethylation
Impact on Protein Structure, Dynamics, and Interactions
The introduction of an alpha-N,N,N-trimethylated residue at the N-terminus of a protein has profound effects on its structural and interactive properties. This modification alters the local chemical environment, influencing how the protein folds, moves, and communicates with other biomolecules.
Alpha-N,N,N-trimethylation is a key regulator of protein-protein interactions, largely because many of the proteins undergoing this modification are components of large macromolecular assemblies. nih.govbiorxiv.org The presence of alpha-N,N,N-trimethylalanine (Me3Ala) has been identified in proteins within such complexes, including ribosomal proteins, histone H2B, and myosin light chains. nih.govbiorxiv.orgd-nb.info
The fixed positive charge generated by trimethylation enhances electrostatic interactions with negatively charged residues on partner proteins. nih.gov This can stabilize protein complexes and modulate their function. A prominent example is found in vertebrate striated muscle, where both alkali and regulatory myosin light chains are capped with Me3Ala. nih.govnih.gov This modification is crucial for the interaction between the myosin light chain and actin. nih.gov Studies have shown a significant reduction in the mobility of the N-terminal region of the myosin alkali light chain upon interaction with actin, indicating a direct binding event facilitated by this modification. nih.gov
Another example involves the Regulator of Chromosome Condensation 1 (RCC1), where Nα-methylation influences its interaction with histones H2A and H2B, demonstrating the modification's role in chromatin dynamics. nih.gov
Table 1: Examples of Proteins with this compound and Their Interaction Partners
| Methylated Protein | Interacting Protein(s) | Biological Complex | Functional Consequence |
|---|---|---|---|
| Myosin Light Chains | Actin | Myosin Motor Complex | Modulation of muscle contraction nih.govoup.com |
| Histone H2B | Other histones, DNA | Nucleosome | Chromatin structure and function nih.govd-nb.info |
| Ribosomal Protein L11 | Other ribosomal proteins, rRNA | Ribosome | Protein synthesis d-nb.infonih.gov |
The permanent positive charge conferred by N-terminal trimethylation is particularly significant for interactions with the negatively charged phosphate (B84403) backbone of nucleic acids. nih.gov This electrostatic attraction is a recurring theme in the function of several DNA-binding proteins. nih.govd-nb.infodoi.org
Key examples include:
Regulator of Chromosome Condensation 1 (RCC1): Nα-methylation of the N-terminal tail of RCC1 is crucial for its stable association with chromatin. nih.govbiorxiv.org This modification enhances the interaction between the RCC1 tail and DNA, which is a critical step in its role as a guanine (B1146940) nucleotide exchange factor for the Ran GTPase. nih.govnih.gov
Centromere Protein B (CENP-B): CENP-B plays a vital role in assembling the kinetochore at the centromere. Its ability to bind to centromeric DNA is enhanced by N-terminal methylation. nih.gov
Damaged DNA-Binding Protein 2 (DDB2): As part of the nucleotide excision repair pathway, DDB2 must bind to damaged DNA. Alpha-N-methylation of DDB2 is thought to strengthen this binding through electrostatic interactions between the trimethylated N-terminus and DNA phosphate groups. doi.org
In these cases, the trimethylation acts as a molecular anchor, tethering the protein to DNA and facilitating its function in chromatin organization and DNA repair. nih.govdoi.org
Alpha-N,N,N-trimethylation has a significant impact on protein stability, primarily by protecting the N-terminus from degradation. nih.gov Early studies proposed that the N-terminal methyl group acts as a "blocking group," preventing the protein from being targeted by the N-degron pathway, a major cellular protein degradation system. nih.gov This pathway recognizes proteins with specific N-terminal residues for ubiquitination and subsequent proteasomal degradation. A free α-amino group is a prerequisite for this process, so its blockage by methylation confers stability. d-nb.info
For instance, the Nα-methylation of cytochrome c-557 was found to increase its resistance to degradation by aminopeptidases. nih.gov Furthermore, N-terminal methylation is considered an irreversible modification, in contrast to other PTMs like acetylation and phosphorylation, meaning it provides a long-lasting protective cap. nih.gov This modification can also interfere with N-terminal acetylation, another common PTM that itself regulates protein stability. d-nb.info
Table 2: Comparison of N-terminal Modifications and Their Effect on Protein Stability
| Modification | Reversibility | Effect on N-terminal Charge | Impact on Stability |
|---|---|---|---|
| Alpha-N,N,N-Trimethylation | Considered Irreversible nih.gov | Introduces a permanent positive charge nih.gov | Increases stability by blocking N-degron pathway nih.govd-nb.info |
| N-terminal Acetylation | Generally Irreversible nih.gov | Neutralizes the positive charge ucla.edu | Can either increase or decrease stability, context-dependent nih.gov |
Involvement in Core Cellular Processes
The structural and interactive consequences of alpha-N,N,N-trimethylation translate into critical regulatory roles in fundamental cellular processes, most notably cell division and the maintenance of genomic integrity.
A growing body of evidence implicates N-terminal methylation as a crucial regulator of the cell cycle, particularly mitosis and the accurate segregation of chromosomes. nih.govd-nb.info Several key proteins involved in these processes are substrates for NTMTs. nih.gov
CENP-A and CENP-B: These centromere proteins are essential for the formation of a functional kinetochore, the structure to which spindle microtubules attach during mitosis. CENP-A, a histone H3 variant that defines centromeric chromatin, undergoes N-terminal trimethylation during the G1 phase of the cell cycle. nih.gov This modification is linked to increased cell proliferation, and its absence impairs the recruitment of other essential centromere proteins like CENP-T and CENP-I. nih.gov Similarly, methylation of CENP-B enhances its connection to centromeric DNA, which is vital for proper kinetochore assembly. nih.gov
RCC1: The N-terminal methylation of RCC1 is indispensable for its stable binding to chromatin and for ensuring normal mitotic progression. biorxiv.orgucla.edu Dysregulation of RCC1 methylation can lead to defects in chromosome condensation and segregation.
The importance of this modification is underscored by genetic studies on the N-terminal methyltransferase NTMT1, which have revealed its critical role in mitosis. biorxiv.org
The cell's ability to detect and repair DNA damage is paramount for maintaining genomic stability and preventing diseases like cancer. Alpha-N,N,N-trimethylation contributes to this vital surveillance system. nih.govnih.gov
The modification of Damaged DNA-Binding Protein 2 (DDB2) is a clear example. DDB2 is a key sensor of UV-induced DNA damage and initiates the nucleotide excision repair (NER) pathway. doi.org Its N-terminus is methylated by the enzyme NTMT1, and this modification is functionally important for NER. biorxiv.orgdoi.org The enhanced binding of methylated DDB2 to damaged DNA helps to efficiently recruit the rest of the repair machinery to the lesion site. biorxiv.orgdoi.org
Furthermore, cells appear to increase the levels of α-N-terminal methylation in response to various forms of cellular stress, including heat shock and exposure to toxins like arsenite. d-nb.info This suggests that N-terminal methylation is part of a broader stress response mechanism, potentially to stabilize critical proteins or enhance DNA repair capacity when the genome is under threat. Genetic studies have consistently pointed to a role for the methyltransferase NTMT1 in DNA damage repair pathways. biorxiv.org
Role in Gene Expression and Transcriptional Regulation
Alpha-N-methylation has emerged as a significant modulator of gene expression and transcriptional regulation. nih.govnih.gov This post-translational modification can influence chromatin dynamics and transcription activation, processes that are fundamental to controlling which genes are turned on or off within a cell. nih.govd-nb.info
One of the key mechanisms through which alpha-N-methylation impacts gene expression is by affecting the function of proteins that directly interact with DNA and chromatin. For instance, the methylation of the Regulator of Chromosome Condensation 1 (RCC1) protein is crucial for its stable association with chromatin. nih.gov This interaction is vital for normal mitosis. nih.gov Similarly, the methylation of histone H2B and centromere proteins CENP-A and CENP-B by NTMT1 helps to maintain chromatin structure and function. nih.gov
Furthermore, alpha-N-methylation can influence the activity of transcription factors. The transcription factor CREB1 has been identified as a regulator of alpha-protein methyltransferases, highlighting a feedback loop in the regulation of this modification. nih.gov The methylation status of proteins can also be influenced by the availability of the methyl donor S-adenosylmethionine (SAM), linking cellular metabolism to epigenetic regulation. acs.org
The role of alpha-N-methylation in DNA repair processes also indirectly affects gene expression by maintaining genomic integrity. For example, the methylation of Damaged DNA-binding Protein 2 (DDB2) promotes its recruitment to sites of DNA damage, facilitating repair and preventing mutations that could alter gene expression. doi.org
While many substrates for alpha-N-methylation have been identified based on specific recognition motifs, it is clear that this modification is a nuanced regulatory mechanism. It often acts as a modulator, fine-tuning the activity of proteins rather than acting as a simple on/off switch. nih.gov The evolutionary conservation of this modification across different species underscores its fundamental importance in the regulation of gene expression. nih.govnih.gov
Significance in Ribosome Biogenesis and Protein Synthesis
Alpha-N-terminal methylation plays a significant role in the complex processes of ribosome biogenesis and protein synthesis. nih.govnih.gov This modification targets several ribosomal proteins and translation-related factors, influencing the efficiency and fidelity of protein production. nih.govucla.edu
In prokaryotes, such as Escherichia coli, alpha-N-terminal methylation was first observed on ribosomal proteins like L11, L16, and L33. d-nb.info The methylation of the L11 protein is catalyzed by the PrmA methyltransferase and, while not essential for viability, its absence affects ribosome biogenesis. nih.govd-nb.info
In eukaryotes, the significance of this modification is also well-documented. In yeast (Saccharomyces cerevisiae), the deletion of the NTM1 gene, which encodes an N-terminal methyltransferase, leads to reduced translation efficiency and fidelity. nih.gov This is characterized by a decrease in polysomes, an increase in 80S monosomes, and heightened sensitivity to certain protein synthesis inhibitors. nih.gov NTM1 is responsible for methylating ribosomal proteins such as Rpl12ab and Rps25a/b. nih.govucla.edu
The eukaryotic elongation factor 1 alpha (eEF1α) is another critical protein subject to alpha-N-methylation. In yeast, this modification is carried out by Efm7, and in humans by METTL13. nih.gov The knockout of METTL13 alters translational dynamics and the rate of translation for specific codons, highlighting the importance of eEF1α methylation in the elongation step of protein synthesis. nih.gov
The process of ribosome biogenesis itself is intricately regulated, involving the assembly of ribosomal RNAs (rRNAs) and ribosomal proteins. nih.govmdpi.com Alpha-N-methylation of specific ribosomal proteins likely contributes to the proper assembly and stability of the ribosomal subunits. nih.gov For example, factors like Lsg1 and Loc1 in yeast, which may be involved in ribosome biogenesis, are also potential targets of NTM1. nih.gov
Response to Environmental Stimuli and Cellular Stress
Alpha-N-methylation has been implicated as a component of the cellular response to a variety of environmental stimuli and stressors. This post-translational modification can be dynamically regulated, suggesting a role in helping cells adapt to changing conditions. nih.gov
One of the well-documented examples is the increased N-terminal methylation of histone H2B in Drosophila melanogaster in response to cellular stress, such as heat and proliferation stress. d-nb.info This suggests that alpha-N-methylation of chromatin-associated proteins may be part of a broader stress response mechanism that alters gene expression to cope with adverse conditions.
In human cells, the methylation of CENP-B, a protein involved in kinetochore assembly, increases under cellular stress. nih.gov This enhanced methylation has been shown to augment CENP-B's ability to bind to DNA, which could be a mechanism to stabilize centromeric regions during stressful events. nih.gov
Furthermore, the process of alpha-N-methylation is linked to the DNA damage response. The protein DDB2, which is involved in nucleotide excision repair, is a substrate for alpha-N-methylation. This modification is important for the recruitment of DDB2 to sites of UV-induced DNA damage and for the subsequent activation of the ATM signaling pathway, which is a critical component of the DNA damage response. doi.org The loss of this methylation compromises the cell's ability to repair DNA damage and increases its sensitivity to UV light. doi.org
The connection between alpha-N-methylation and cellular stress response highlights the dynamic nature of this modification and its role in maintaining cellular homeostasis and genomic integrity in the face of environmental challenges. nih.govbiorxiv.org
Cross-Species and Evolutionary Conservation of Alpha-N-Methylation
Alpha-N-methylation is a post-translational modification that has been observed across a wide range of organisms, from prokaryotes to vertebrates, indicating its ancient origins and fundamental biological importance. nih.govd-nb.info The conservation of this modification, as well as the enzymes that catalyze it and the protein motifs they recognize, provides insights into its evolutionary history and diverse functional roles. d-nb.info
Occurrence in Prokaryotic Model Organisms (e.g., Escherichia coli)
The initial discoveries of protein alpha-N-terminal methylation were made in the prokaryote Escherichia coli. d-nb.info Several ribosomal proteins in E. coli were found to be N-terminally methylated, including the trimethylation of the N-terminal alanine (B10760859) of ribosomal protein L11. d-nb.info Other examples include methylalanine on the N-termini of L33 and S11, and methylmethionine on L16. d-nb.info
The enzyme responsible for the methylation of L11 is PrmA, a multifunctional methyltransferase that can modify both the α-N-terminal amine and the ε-amino groups of lysine (B10760008) residues. nih.govd-nb.info PrmA is conserved among bacteria but is notably absent in archaea. nih.govd-nb.info While the deletion of the prmA gene in E. coli is not lethal, it does impact ribosome biogenesis, suggesting a role in optimizing this essential cellular process. nih.gov
Interestingly, N-terminal methylation in prokaryotes appears to be more promiscuous in terms of substrate recognition compared to eukaryotes. nih.gov While specific sequences are recognized, the stringent consensus motifs seen in eukaryotes are less common. d-nb.info The study of recombinant proteins expressed in E. coli has also revealed that certain protein sequences can trigger N-terminal methylation, providing further insight into the recognition signals for this modification in bacteria. nih.gov
More recent research has expanded the understanding of alpha-N-methylation in bacteria beyond ribosomal proteins. The discovery of borosins, a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) in bacteria like Shewanella oneidensis, has revealed complex alpha-N-methylation patterns installed by dedicated methyltransferases. rsc.orgacs.org These findings highlight the diverse functional roles of this modification in bacteria, extending to the biosynthesis of natural products. rsc.orgacs.org
Widespread Distribution in Eukaryotic Systems (e.g., yeast, Tetrahymena, vertebrates)
Alpha-N-methylation is a widely distributed post-translational modification in eukaryotic organisms, found in a diverse array of proteins and species from single-celled eukaryotes to vertebrates. nih.govd-nb.info
In the yeast Saccharomyces cerevisiae, several proteins are known to be N-terminally methylated. The N-terminal methyltransferase Tae1 (also known as Ntm1) is responsible for the methylation of ribosomal proteins Rpl12ab and Rps25a/b. ucla.edupurdue.edu The absence of Tae1 leads to defects in translation. nih.gov Another yeast methyltransferase, Efm7, specifically methylates the eukaryotic elongation factor 1α (eEF1α). nih.gov Based on the canonical recognition motif, it is estimated that there are at least 45 potential substrates for N-terminal methylation in yeast. nih.govnih.gov
The ciliate Tetrahymena has also been a key model organism in the study of this modification. Trimethylalanine was identified as the N-terminal residue of histone H2B in Tetrahymena. nih.govd-nb.info Histone methylation, in general, is highly conserved and plays a crucial role in regulating chromatin structure and gene expression. In Tetrahymena, histone H3 methylation at lysine 4 is specifically associated with transcriptionally active macronuclei. pnas.org
In vertebrates, alpha-N-trimethylalanine is notably present as the N-terminal amino acid of light chains from striated muscle myosins. nih.govoup.comhmdb.ca This modification is widespread among vertebrate species. nih.gov Other important vertebrate proteins that undergo alpha-N-methylation include the regulator of chromatin condensation 1 (RCC1), the retinoblastoma protein (Rb), and damaged DNA-binding protein 2 (DDB2). doi.org In humans, it is estimated that over 200 proteins are potential substrates for this modification. nih.govnih.gov The enzymes responsible for much of this methylation in humans are NTMT1 and NTMT2. purdue.edu
The broad distribution of alpha-N-methylation across these diverse eukaryotic systems underscores its fundamental importance in a variety of cellular processes, including protein synthesis, gene regulation, and cellular signaling. nih.govd-nb.infobiorxiv.org
Conservation of Alpha-N-Methylation Motifs and Enzymes Across Evolution
The evolutionary conservation of alpha-N-methylation is evident in both the enzymes that catalyze the reaction, the N-terminal methyltransferases (NTMTs), and the amino acid sequence motifs they recognize on their substrate proteins. d-nb.info
Eukaryotic NTMTs, such as yeast Ntm1 and human NTMT1 and NTMT2, share a conserved seven-beta-strand structural fold, characteristic of a large class of methyltransferases. nih.govnih.gov These enzymes exhibit a high degree of structural similarity, particularly in their active sites, which are responsible for binding the methyl donor S-adenosylmethionine (SAM) and the protein substrate. researchgate.net The conservation of these enzymes across eukaryotes points to a common evolutionary origin and a fundamental role for the modification they catalyze. ucla.edupurdue.edu In contrast, the prokaryotic NTMT, PrmA, is evolutionarily distinct and does not share significant sequence similarity with its eukaryotic counterparts. nih.gov
A common recognition motif for eukaryotic NTMTs is the X-Pro-Lys/Arg (X-P-K/R) sequence at the N-terminus of the substrate protein, where X can be Alanine, Serine, or Proline. nih.govd-nb.info This motif is found in many of the known substrates of NTMT1 and its yeast homolog Tae1. ucla.edu However, the evolutionary conservation of this motif is not absolute. nih.govd-nb.info For instance, the recognition motifs for centromere-related substrates of NTMT1 are retained in mammals but are absent in lower organisms. nih.govd-nb.info Conversely, the N-terminal methylation motif of histone H2B is conserved from protozoans to insects but not in mammals. nih.gov This suggests a dynamic evolution of substrate recognition, with the gain and loss of methylation motifs in orthologous proteins across different species. nih.govnih.gov
Recent studies also indicate that the substrate scope of NTMTs may be broader than initially thought, with evidence for the methylation of proteins lacking the canonical X-P-K/R motif. biorxiv.org This suggests that other, less stringent or structurally-defined recognition features may also play a role in substrate selection.
Emerging Physiological Contexts and Disease Associations
Implications in Developmental Biology and Cellular Differentiation
The presence of this compound is notably conserved in specific proteins that are fundamental to cellular structure and division, highlighting its importance in development and differentiation.
One of the most well-documented instances of this compound is as the N-terminal residue of myosin light chains in vertebrate striated muscle. merckmillipore.comacs.org Myosin is the motor protein essential for muscle contraction. The N-terminal region of certain myosin light chains, which interacts with actin, is blocked by this trimethylation. escholarship.org This modification is widespread, suggesting a crucial, conserved role in the development and function of muscle tissue. oup.com While the precise functional advantage conferred by this trimethylation is still under investigation, it is believed to be critical for the correct assembly and contractile function of the sarcomere, the fundamental unit of muscle fibers.
Furthermore, alpha-N-terminal methylation is integral to the regulation of chromatin, the complex of DNA and proteins that forms chromosomes. This epigenetic regulation is central to controlling gene expression during development.
Histone Modification : N-terminal methylation of histone H2B, including the formation of N,N,N-trimethylalanine in organisms like the protozoan Tetrahymena, points to a role in modulating chromatin structure. acs.orgnih.gov Histone modifications are a key mechanism for controlling which genes are turned on or off, a process essential for cellular differentiation.
Centromere Function : Centromere proteins (CENPs), which are critical for chromosome segregation during cell division, are also targets of N-terminal methylation. nih.gov Centromere protein A (CENP-A) and CENP-B are trimethylated at their N-terminus. nih.govscispace.com This modification on CENP-A is required for the full recruitment of the centromere network and is associated with cell proliferation. nih.govosti.gov The trimethylation of CENP-B enhances its ability to bind to centromeric DNA, a crucial step for the assembly and maintenance of the centromere. scispace.com The proper functioning of centromeres is paramount for genomic stability during the rapid cell divisions that characterize embryonic development.
The modification of these key structural and regulatory proteins underscores the importance of alpha-N,N,N-trimethylation in ensuring the fidelity of fundamental developmental processes such as myogenesis and cell cycle progression. merckmillipore.comnih.gov
Mechanistic Links to Cancer Pathogenesis and Progression
The enzymes that catalyze alpha-N-terminal methylation and the proteins they modify are increasingly implicated in the onset and progression of cancer. Dysregulation of this modification pathway can disrupt normal cellular processes, leading to uncontrolled proliferation and tumorigenesis. nih.gov
The N-terminal methyltransferases, particularly NTMT1 (also known as NRMT1) and METTL13, have been linked to several types of cancer. nih.govnih.gov
NTMT1 : This enzyme has been suggested to function as an oncogene, with its dysregulation linked to colorectal and breast cancer. escholarship.orgosti.gov Loss of NTMT1 has been shown to increase cellular sensitivity to DNA damage, while its activity is important for cell mitosis. escholarship.orgosti.gov The development of specific degraders for NTMT1 has been shown to induce cell cycle arrest in colorectal cancer cell lines, highlighting it as a potential therapeutic target. escholarship.org
METTL13 : Increased levels of this methyltransferase are found in Ras-driven cancers. nih.gov These cancers appear to depend on the METTL13-mediated methylation of the eukaryotic elongation factor 1α (eEF1α) to support the high rates of protein synthesis required for rapid tumor growth. nih.gov High levels of METTL13 are negatively correlated with survival in pancreatic and lung cancer patients. nih.gov
The methylation status of specific proteins is also directly linked to cancer. Increased N-terminal trimethylation of CENP-A, for example, is associated with increased cell proliferation and tumorigenesis. nih.gov As epigenetic perturbations are a hallmark of most, if not all, cancer cells, the changes in the "methylome," including N-terminal modifications, are a key area of cancer research. acs.org Studies comparing tumor models have revealed a significant shift in methylation patterns during tumor progression, with a move from histone methylations to the methylation of cytoplasmic small molecules. acs.org
Table 1: N-Terminal Methyltransferases (NTMTs) and Their Association with Cancer
| Enzyme | Associated Cancers | Mechanistic Role | Key Substrates | Reference |
|---|---|---|---|---|
| NTMT1/NRMT1 | Colorectal Cancer, Breast Cancer | Promotes cell cycle progression, regulates DNA damage response. Considered a potential oncogene. | RCC1, Retinoblastoma (RB), CENP-A/B, DDB2 | nih.gov, nih.gov, escholarship.org, osti.gov |
| METTL13 | Pancreatic Cancer, Lung Cancer | Supports increased protein synthesis in Ras-driven tumors, promoting neoplastic growth. | eEF1α | nih.gov |
Roles in Metabolic Regulation and Related Disorders (e.g., kidney function)
Recent advances in untargeted metabolomics have identified a dipeptide containing this compound as a significant biomarker for metabolic disorders, particularly chronic kidney disease (CKD). researchgate.netnih.gov This discovery has opened a new avenue for understanding the downstream physiological effects of this protein modification.
The key molecule in this context is N,N,N-trimethyl-l-alanyl-l-proline betaine (B1666868) (TMAP) . acs.orgresearchgate.net This dipeptide is believed to originate from the breakdown of proteins that have this compound at their N-terminus, such as myosin light chains. acs.org In healthy individuals, TMAP is efficiently cleared by the kidneys. However, in patients with impaired renal function, TMAP accumulates in the blood.
Studies have demonstrated that plasma levels of TMAP are significantly elevated in patients across various stages of kidney disease, from those with a single kidney to those with non-dialysis CKD and end-stage renal disease (ESRD). researchgate.netnih.gov
Diagnostic Biomarker : TMAP has shown superior performance in identifying patients with reduced kidney function compared to creatinine (B1669602), the most commonly used biomarker. researchgate.netnih.gov Creatinine levels can be influenced by factors like muscle mass, whereas TMAP appears to be a more direct indicator of renal clearance. amegroups.org
Dialysis Efficacy : In patients with ESRD undergoing hemodialysis, TMAP proved to be a highly robust biomarker for assessing the effectiveness of dialytic clearance across different dialysis methods. researchgate.netnih.gov
The accumulation of TMAP is part of a broader pattern of accumulating uremic toxins—waste products that build up in the blood when the kidneys fail. nih.gov While the biological role of TMAP itself is not yet fully understood, its strong correlation with declining kidney function makes it a valuable tool for diagnosis and management of CKD. acs.orgnih.gov
Table 2: Performance of TMAP vs. Creatinine as a Biomarker for Identifying Patients with a Single Kidney Area Under the Receiver Operating Characteristic (AUROC) curve values indicate the diagnostic accuracy of a test. A value of 1.0 represents a perfect test, while 0.5 represents a test with no discriminative ability.
| Biomarker | AUROC Value | Reference |
|---|---|---|
| N,N,N-trimethyl-l-alanyl-l-proline betaine (TMAP) | 0.815 | researchgate.net, nih.gov |
| Creatinine | 0.745 | researchgate.net, nih.gov |
Key Protein Substrates of Alpha N,n,n Trimethylation and Their Functional Elucidation
Ribosomal Proteins as Prominent Substrates
Alpha-N-methylation is a conserved post-translational modification from prokaryotes to eukaryotes, with ribosomal proteins being among the first identified substrates. nih.govd-nb.info This modification is implicated in regulating protein synthesis, degradation, and folding. nih.gov
N-Terminal Trimethylation of Ribosomal Protein L11
In bacteria such as Escherichia coli and Thermus thermophilus, the ribosomal protein L11 (bL11) undergoes N-terminal trimethylation. asm.orgnih.gov The enzyme responsible for this modification is the L11 methyltransferase PrmA. asm.orgnih.gov PrmA is a multifunctional enzyme that trimethylates the α-amino group of the N-terminal alanine (B10760859) (after the removal of the initiator methionine) and also the ε-amino groups of internal lysine (B10760008) residues. nih.govasm.orgoup.com Specifically, in E. coli, PrmA trimethylates Ala1, Lys3, and Lys39. nih.govasm.org The methylated residues of L11 are located in the N-terminal domain, which is known to interact with initiation, elongation, and release factors during protein synthesis. nih.govoup.com While the deletion of the prmA gene in E. coli and T. thermophilus does not show an obvious growth defect under normal conditions, recent studies suggest that bL11 methylation is important for stringent response signaling and ribosomal homeostasis. asm.orgasm.org
Modification of Other Ribosomal Subunits (e.g., L33, S11, Rpl12ab, Rps25a/b)
Beyond L11, other ribosomal proteins are also targets of alpha-N-methylation. In E. coli, ribosomal proteins L33 and S11 were among the first proteins discovered to have a methylated N-terminus. d-nb.infonih.govnih.gov L33 has a monomethylated alanine at its N-terminus, while S11 has a methylated alanine. d-nb.inforesearchgate.net
In eukaryotes, the landscape of ribosomal protein N-terminal methylation is also extensive. In the yeast Saccharomyces cerevisiae, ribosomal proteins Rpl12ab and Rps25a/b are well-characterized substrates. nih.govucla.edu These proteins share a common N-terminal sequence, Pro-Pro-Lys, after the cleavage of the initiator methionine, and their N-terminal proline is dimethylated. ucla.edu The enzyme responsible for this modification in yeast is Ntm1 (also known as Tae1), which recognizes the N-terminal X-Pro-Lys sequence motif. nih.govucla.edu The human orthologue, NTMT1 (METTL11A), also catalyzes this reaction. ucla.edu Deletion of the NTM1 gene in yeast leads to reduced translational efficiency and fidelity. nih.gov
| Protein | Organism | Modification Details | Enzyme | Functional Implication |
|---|---|---|---|---|
| L11 | E. coli, T. thermophilus | N-terminal Alanine Trimethylation | PrmA | Stringent response signaling, ribosomal homeostasis. asm.orgasm.org |
| L33 | E. coli | N-terminal Alanine Monomethylation | Not fully characterized | Regulatory functions. d-nb.inforesearchgate.net |
| S11 | E. coli | N-terminal Alanine Methylation | Not fully characterized | Regulatory functions. d-nb.inforesearchgate.net |
| Rpl12ab | S. cerevisiae | N-terminal Proline Dimethylation | Ntm1/Tae1 | Translational efficiency and fidelity. nih.govucla.edu |
| Rps25a/b | S. cerevisiae | N-terminal Proline Dimethylation | Ntm1/Tae1 | Translational efficiency and fidelity. nih.govucla.edu |
Histone Proteins and Chromatin Dynamics
Histone proteins, the fundamental components of chromatin, are subject to a wide array of post-translational modifications that regulate chromatin structure and gene expression. Among these, alpha-N-terminal methylation plays a crucial role.
Alpha-N-Trimethylation of Histone H2B in Diverse Organisms
Alpha-N-trimethylation of histone H2B has been observed in a variety of organisms, including the protozoan Tetrahymena, starfish, marine worms, and the fruit fly Drosophila melanogaster. nih.govd-nb.info In Tetrahymena, the N-terminal residue is trimethylalanine. d-nb.info In Drosophila, the N-terminal proline of H2B is methylated, and this modification level increases during development and in response to cellular stress like heat shock. nih.govsdbonline.org The enzyme responsible for H2B N-terminal methylation in Drosophila is dNTMT (CG1675). nih.gov
Functional Interplay with Other Epigenetic Modifications
The N-terminal methylation of histone H2B does not occur in isolation but engages in crosstalk with other epigenetic modifications. In Drosophila, the H2B methyltransferase dNTMT physically interacts with dART8, an arginine methyltransferase that targets histone H3 at arginine 2 (H3R2). sdbonline.org These two enzymes appear to negatively regulate each other's activity, suggesting a complex regulatory mechanism. sdbonline.org
Furthermore, histone modifications can influence one another in a hierarchical manner. For instance, the ubiquitination of H2B is a prerequisite for the methylation of histone H3 at lysine 4 (H3K4), a process known as "histone cross-talk". molbiolcell.org While this specific example links H2B ubiquitination to H3 methylation, it highlights the intricate network of modifications that collectively determine chromatin state and function. The alpha-N-methylation of H2B is another layer in this complex regulatory code, potentially influencing both protein-protein and protein-DNA interactions. d-nb.info
Myosin Light Chains in Muscle Physiology
Myosin, the molecular motor responsible for muscle contraction, is a complex of heavy and light chains. The light chains play a regulatory role, and their function is modulated by post-translational modifications, including alpha-N,N,N-trimethylation.
Ubiquitous Presence in Vertebrate Striated Muscle Myosins
A noteworthy characteristic of vertebrate striated muscle myosins is the widespread presence of alpha-N,N,N-trimethylalanine at the N-terminus of their light chains. merckmillipore.commerckmillipore.com This modification has been identified across various species, indicating a conserved and functionally important role. For instance, identical tripeptides with the sequence X-Pro-Lys, where X represents the trimethylated alanine, have been isolated from bovine cardiac alkali light chain and the LC2 light chain of rabbit fast muscle. merckmillipore.com This trimethylation is also found in the light chains of chicken skeletal muscle myosin. uniprot.orgcomparedatabase.org The consistent presence of this modification in different vertebrate species underscores its fundamental importance in the structure and function of striated muscle. merckmillipore.commerckmillipore.comcomparedatabase.orguniprot.org
Mechanistic Contributions to Myosin Function and Contractility
The alpha-N,N,N-trimethylation of myosin light chains is not merely a structural feature; it actively contributes to the mechanics of muscle contraction. The N-terminal extension of the myosin essential light chain A1, which begins with the rare post-translationally modified amino acid trimethylalanine, is crucial for its interaction with actin. nih.gov This interaction is a key step in the cross-bridge cycle that powers muscle contraction. The trimethylalanine and adjacent lysine residues are important for binding to actin. nih.gov It is proposed that this modification may have a suppressive effect on the mobility between actin and myosin filaments, potentially influencing the force and speed of contraction. d-nb.info Studies have shown that the longer A1 light chain, containing the trimethylated N-terminus, is associated with slower contraction and higher force production, while the shorter A2 isoform contributes to faster contraction and lower force. nih.gov
Chromatin-Associated Proteins and Nuclear Processes
Beyond its role in the cytoplasm, alpha-N,N,N-trimethylation is a critical modification for several proteins that function within the nucleus, particularly those involved in chromatin dynamics and DNA repair.
Regulator of Chromatin Condensation 1 (RCC1) is a key protein in nucleo-cytoplasmic transport and mitosis that associates with chromatin. nih.govcapes.gov.br The N-terminal alpha-amino group of RCC1 is uniquely methylated, a modification essential for its stable association with chromatin. nih.govcapes.gov.br This methylation, which can be in the form of di- or trimethylation, creates a permanent positive charge on the amino group, facilitating an electrostatic attraction to the negatively charged phosphate (B84403) groups on DNA. uniprot.org This enhanced binding is crucial for the proper function of RCC1 during mitosis; mutants of RCC1 that lack this methylation bind less effectively to chromatin, leading to defects in spindle-pole formation. nih.govcapes.gov.br The N-terminal RCC1 methyltransferase (NRMT), also known as METTL11A, is the enzyme responsible for this modification. uniprot.orggenscript.com
Centromere Protein B (CENP-B) is a DNA-binding protein that plays a role in centromere formation. genecards.org CENP-B undergoes alpha-N-methylation, and the level of this modification can be stimulated by extracellular signals such as increased cell density and heat shock. nih.govacs.org The chromatin-bound form of CENP-B is primarily trimethylated. nih.govacs.org This trimethylation enhances the binding of CENP-B to its specific DNA recognition site, the CENP-B box, within the centromeric DNA. nih.govacs.org The enzyme responsible for methylating CENP-B is also the N-terminal RCC1 methyltransferase (NRMT). nih.govacs.org
DNA Damage-Binding Protein 2 (DDB2) is involved in the initial recognition of DNA damage during nucleotide excision repair. escholarship.org In human cells, the N-terminal alanine of DDB2 can be trimethylated on its alpha-amino group after the removal of the initiating methionine. escholarship.org This alpha-N-methylation is also catalyzed by the N-terminal RCC1 methyltransferase. escholarship.org The methylation of DDB2 is functionally significant for its role in DNA repair. A mutant of DDB2 that cannot be methylated shows reduced localization to the nucleus and is less efficiently recruited to sites of UV-induced DNA damage. escholarship.org Consequently, the loss of this methylation leads to impaired activation of the ATM kinase, a key player in the DNA damage response, reduced efficiency in repairing DNA damage, and increased cellular sensitivity to UV light. escholarship.org Interestingly, DDB2 is also implicated in shaping the DNA methylation landscape in Arabidopsis thaliana, where it interacts with components of the DNA methylation machinery. oup.comnih.gov
Other Identified and Putative Alpha-N-Methylated Proteins
Research has identified several other proteins that are or are likely to be substrates for alpha-N-methylation, suggesting a broader role for this modification in cellular regulation. acs.org These include:
SET (TAF-I or PHAPII): A protein involved in various cellular processes, including transcription and apoptosis. genscript.com
Retinoblastoma protein (RB): A key tumor suppressor that regulates cell cycle progression. genscript.com
Centromere protein A (CENP-A): A histone H3 variant specific to the centromere. d-nb.inforesearchgate.net
Histone H2B: A core component of the nucleosome. researchgate.netacs.org
The identification of these substrates, many of which are involved in fundamental nuclear processes, highlights the expanding importance of alpha-N-methylation in regulating protein-protein and protein-DNA interactions. researchgate.netbiorxiv.org
Eukaryotic Elongation Factor 1 Alpha (eEF1α)
Eukaryotic elongation factor 1 alpha (eEF1α) is a highly conserved and essential protein that plays a central role in the elongation phase of protein synthesis. researchgate.netnih.gov Its primary function is to deliver aminoacyl-tRNAs to the A-site of the ribosome in a GTP-dependent manner. nih.gov Beyond this canonical role in translation, eEF1α is also implicated in non-canonical functions, such as regulating the actin cytoskeleton and viral replication. nih.gov
eEF1α is one of the most heavily post-translationally modified non-histone proteins, with methylation being a prominent feature. researchgate.netnih.gov It is a key substrate for alpha-N,N,N-trimethylation. This modification occurs at the N-terminal alanine residue after the initiator methionine is cleaved. ucla.edu The enzyme responsible for this specific modification in humans is Methyltransferase-like protein 13 (METTL13). researchgate.netresearchgate.net
METTL13 is a unique dual-function methyltransferase that targets eEF1α at two distinct locations: it catalyzes the trimethylation of the alpha-amino group of the N-terminal alanine and also methylates the ε-amino group of the lysine residue at position 55 (Lys55). researchgate.netresearchgate.net The absence of METTL13-mediated methylation has been shown to result in reduced rates of global protein synthesis and decreased cell proliferation, particularly in cancer cells. researchgate.net This suggests that the N-terminal trimethylation of eEF1α is critical for its function in translation dynamics. researchgate.net
The extensive methylation of eEF1α by multiple dedicated methyltransferases, including METTL13, highlights its importance as a regulatory hub in cellular processes. researchgate.net The table below summarizes the key methyltransferases targeting human eEF1α.
| Enzyme | Target Residue(s) in eEF1α | Type of Methylation |
| METTL13 | N-terminal Alanine, Lys55 | α-N-terminal trimethylation, Lysine methylation |
| eEF1A-KMT4 | Lys36 | Lysine trimethylation |
This table summarizes some of the key known methyltransferases for human eEF1α and their specific targets. nih.govresearchgate.net
Systematic Discovery Approaches for Novel Substrates
The discovery of proteins subject to alpha-N-terminal methylation has been advanced significantly by systematic proteomic approaches. nih.gov These methods aim to identify new substrates on a large scale, expanding our understanding of the scope and function of this modification. A primary strategy involves the repurposing and reanalysis of large, publicly available proteomic datasets. nih.gov
Mass spectrometry is the core technology for these discovery efforts. nih.gov In a typical workflow, proteins from cell or tissue lysates are digested into peptides. These peptides are then analyzed by tandem mass spectrometry (MS/MS). Specific software is used to search the resulting spectral data against protein sequence databases to identify peptides with a mass shift corresponding to mono-, di-, or trimethylation at their N-terminus. researchgate.net For instance, the addition of three methyl groups (trimethylation) results in a specific mass increase that can be distinguished from other modifications like acetylation. researchgate.net
Isotopic labeling techniques, such as using ¹³CD₃-methionine in cell culture (iProx), can aid in the confident identification of methylation events. researchgate.net This method allows for the clear differentiation of biological methylation from potential chemical artifacts and distinguishes N-terminal trimethylation from N-terminal acetylation. researchgate.net
Initial studies on N-terminal methylation identified a canonical recognition motif, X-Pro-Lys/Arg (where X is the amino acid to be methylated), for the N-terminal methyltransferases NTMT1/NRMT1. nih.govosti.gov However, systematic proteomic analyses have revealed that N-terminal methylation can also occur on proteins lacking this canonical sequence, suggesting the existence of unappreciated and cryptic methylation events. nih.gov These studies have helped to define new consensus sequences, such as [A/N/G]1-[A/S/V]2-[A/G]3 in humans, although further validation is needed. nih.gov
These systematic approaches have successfully identified both known and novel potential substrates for alpha-N-terminal methylation, implicating this modification in a wide range of biological processes, including protein synthesis, DNA damage repair, and cell division. nih.govresearchgate.net
The table below lists examples of proteins where alpha-N-terminal methylation has been reported or suggested through these discovery methods.
| Protein | N-Terminal Sequence Motif (Human) | Biological Process |
| eEF1α | Gly-Glu... (N-terminus is processed) | Protein Synthesis |
| Myosin Light Chains | Ala-Pro-Lys... | Muscle Contraction |
| Regulator of Chromatin Condensation 1 (RCC1) | Ser-Pro-Lys... | Cell Cycle, Mitosis |
| Histone H2B | Pro-Pro-Lys... | Chromatin Structure |
| Damaged DNA-binding protein 2 (DDB2) | Ala-Pro-Lys... | DNA Damage Repair |
This table provides examples of proteins with reported N-terminal methylation, the sequence motif often associated with the modification, and their primary biological function. ucla.edunih.govmerckmillipore.comacs.orgdntb.gov.ua
Advanced Research Methodologies for Alpha N,n,n Trimethylalanine
High-Throughput Omics Approaches
High-throughput "omics" technologies provide a global perspective on the molecular landscape of cells and tissues, allowing for the comprehensive analysis of proteins and metabolites.
Untargeted Metabolomics for Methylome Analysis
Untargeted metabolomics provides a comprehensive snapshot of all small molecules—the metabolome—within a biological sample. creative-proteomics.comcreative-proteomics.com This discovery-driven approach is highly effective for analyzing the "methylome," which encompasses the entire set of methylated small molecules, including alpha-N,N,N-trimethylalanine and its derivatives.
Detailed Research Findings: By comparing the metabolic profiles of different groups (e.g., healthy vs. disease), researchers can identify statistically significant differences in metabolite levels. creative-proteomics.com In a notable study on chronic kidney disease (CKD), untargeted metabolomics identified N,N,N-trimethyl-L-alanyl-L-proline betaine (B1666868) (TMAP)—a dipeptide containing this compound—as a novel biomarker of kidney function. This analysis revealed that TMAP was a more accurate identifier of patients with a single kidney than the standard biomarker, creatinine (B1669602).
The general workflow involves analyzing samples with high-throughput technologies like mass spectrometry or NMR, identifying differential metabolites through statistical analysis, and then performing pathway analysis to understand the underlying physiological changes. creative-proteomics.com This approach has proven valuable in various fields, from identifying biomarkers for disease prognosis to understanding the metabolic shifts that occur in response to environmental stimuli. creative-proteomics.comfrontiersin.org
| Metabolite | Biological Context | Platform | Key Finding |
|---|---|---|---|
| N,N,N-trimethyl-L-alanyl-L-proline betaine (TMAP) | Chronic Kidney Disease (CKD) | Untargeted LC-MS | TMAP outperformed creatinine in identifying patients with a single kidney (AUROC = 0.815 vs. 0.745). |
| Trimethylamine N-oxide (TMAO) | Spontaneous Intracerebral Hemorrhage | Untargeted Metabolomics | Identified as a biomarker for poor patient outcome. creative-proteomics.com |
| Various Amino Acids | Proton Irradiation Effects | Untargeted Metabolomics & DNA Methylation Analysis | Revealed significant alterations in aminoacyl-tRNA biosynthesis in heart and brain tissue. frontiersin.org |
Advanced Analytical Techniques for Structural and Quantitative Analysis
Precise identification and quantification of this compound require advanced analytical methods capable of high resolution, sensitivity, and structural elucidation.
High-Resolution Mass Spectrometry (LC-MS/MS, MS^n)
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the cornerstone technique for the analysis of amino acids and their derivatives in complex biological fluids. sciex.comanaquant.com High-resolution mass spectrometry provides highly accurate mass measurements, enabling the determination of a molecule's elemental formula.
Detailed Research Findings: In LC-MS/MS, the liquid chromatography step first separates the components of a mixture. sciex.com The separated molecules then enter the mass spectrometer, where they are ionized and their mass-to-charge ratio (m/z) is measured. For structural confirmation, a specific ion (a "precursor ion") is selected and fragmented. The resulting "product ions" create a fragmentation pattern, or MS/MS spectrum, that is characteristic of the molecule's structure. anaquant.com
For example, in the structural elucidation of the dipeptide TMAP from urine, researchers used multi-stage fragmentation (MS^n) to confirm its identity. The fragmentation patterns provided evidence for the presence of a proline residue, which was crucial for piecing together the final structure. acs.org This targeted approach, often called Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), allows for highly specific and sensitive quantification of target molecules like this compound, even at very low concentrations. anaquant.com
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H-NMR, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. It works by probing the magnetic properties of atomic nuclei, providing detailed information about a molecule's carbon-hydrogen framework.
Detailed Research Findings: ¹H-NMR was instrumental in the initial discovery and characterization of this compound in myosin light chains. nih.gov The protons of the N-trimethyl group produce a distinct, sharp singlet signal at a characteristic chemical shift (δ = 3.23 ppm), making it a convenient marker for identifying the presence of this residue in protein samples. nih.govd-nb.info
More advanced two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), are used to establish connectivity between protons and the carbon atoms they are attached to. acs.org In the structural analysis of TMAP isolated from urine, 1H NMR spectra, along with 2D NMR data, confirmed the presence of both the trimethylated alanine (B10760859) and proline moieties. The spectra were complex, showing two sets of signals, which indicated that the dipeptide exists as a mixture of cis and trans isomers in solution. acs.org Such detailed structural information is difficult to obtain using any other technique.
Chromatographic Separation Techniques (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-High-Performance Liquid Chromatography (UPLC), are fundamental for separating this compound and related polar compounds from complex biological samples prior to detection. nih.govmdpi.com
Detailed Research Findings: Because this compound is a highly polar compound, standard reversed-phase (RP) chromatography, which separates molecules based on hydrophobicity, is often ineffective as polar compounds elute too quickly with little retention. researchgate.net To overcome this, a technique called Hydrophilic Interaction Liquid Chromatography (HILIC) is employed. nih.govthermofisher.com
HILIC uses a polar stationary phase and a mobile phase with a high percentage of organic solvent and a small amount of water. thermofisher.com In this system, polar analytes like this compound are well-retained and effectively separated from other components. nih.govwaters.com This technique is highly compatible with mass spectrometry because the high organic content of the mobile phase facilitates efficient ionization, leading to improved sensitivity. thermofisher.com Derivatization, a process where a chemical tag is added to the amino acid, can also be used to improve chromatographic properties and detection sensitivity in LC-MS/MS analysis. mdpi.comresearchgate.net
| Technique | Principle | Application to α-N,N,N-Trimethylalanine | Key Advantage |
|---|---|---|---|
| LC-MS/MS | Separation by chromatography followed by mass-based detection and fragmentation. sciex.comanaquant.com | Quantification and structural confirmation of the compound and its derivatives (e.g., TMAP) in biological fluids. acs.org | High sensitivity and specificity for quantitative analysis. anaquant.com |
| NMR Spectroscopy | Probes the magnetic properties of atomic nuclei to determine molecular structure. acs.org | Definitive structural elucidation; identified the characteristic N-trimethyl signal. nih.govacs.org | Provides unambiguous structural information and can identify isomers. acs.org |
| HPLC (HILIC) | Separation of polar compounds based on partitioning between a polar stationary phase and a less polar mobile phase. nih.govthermofisher.com | Effectively retains and separates the highly polar this compound from complex mixtures. nih.gov | Enhances retention of polar analytes and improves MS sensitivity. thermofisher.com |
Biochemical and Biophysical Characterization Techniques
The study of this compound and the enzymes responsible for its formation relies on a suite of sophisticated biochemical and biophysical methods. These techniques are essential for quantifying enzymatic activity, determining three-dimensional structures, and characterizing the molecular interactions that govern the methylation process.
Enzyme Activity Assays (e.g., SAH Hydrolase-Coupled Assays)
Quantifying the activity of N-terminal methyltransferases (NTMTs), the enzymes that catalyze the formation of N-terminal methylated residues, is fundamental to understanding their function. A widely used method is the S-adenosylhomocysteine (SAH) hydrolase-coupled assay. nih.gov This continuous, fluorescence-based assay is applicable to virtually all S-adenosylmethionine (SAM)-dependent methyltransferases. nih.govpurdue.edu
The principle of the assay involves two sequential enzymatic reactions. purdue.edu First, the methyltransferase of interest utilizes SAM as a methyl group donor to modify its substrate, producing SAH as a byproduct. purdue.edu In the second step, the enzyme SAH hydrolase (SAHH) is added to the reaction mixture, where it hydrolyzes SAH into adenosine (B11128) and homocysteine. nih.gov The concentration of the resulting homocysteine, which contains a free sulfhydryl group, is then quantified by its reaction with a thiol-sensitive fluorescent probe, such as ThioGlo4 or N-(4-(7-diethylamino-4-methylcoumarin-3-yl)phenyl)maleimide. nih.govnih.gov The increase in fluorescence is directly proportional to the amount of SAH produced, and thus to the activity of the methyltransferase. nih.gov This coupled-enzyme approach provides a rapid and sensitive method for determining kinetic parameters and for high-throughput screening of potential enzyme inhibitors. nih.govnih.gov
| Assay Principle: SAH Hydrolase-Coupled Assay | |
| Step 1: Methylation | NTMT + Substrate + SAM → Methylated Substrate + SAH |
| Step 2: Hydrolysis | SAH + SAH Hydrolase → Adenosine + Homocysteine |
| Step 3: Detection | Homocysteine + Fluorescent Probe → Fluorescent Signal |
| Application | Measurement of kinetic parameters (Km, kcat) for NTMTs; High-throughput screening of inhibitors. |
| Advantage | Universal for SAM-dependent methyltransferases, continuous, and highly sensitive. bellbrooklabs.com |
Protein Crystallography and Cryo-Electron Microscopy for Structure Determination
Understanding the precise mechanism of substrate recognition and catalysis by NTMTs requires high-resolution three-dimensional structural information. X-ray crystallography has been instrumental in this area, providing detailed atomic models of several NTMTs, including human NTMT1 and NTMT2, and their yeast homolog, Ntm1. nih.gov These structures reveal a conserved core domain with a deep, negatively charged channel where the peptide substrate binds. nih.gov Key amino acid residues essential for binding the SAM cofactor and for recognizing the substrate's N-terminal sequence have been identified through these structural studies. nih.govbiorxiv.org For instance, the crystal structures of NTMT1 in complex with substrate peptides have shown how the enzyme achieves its specificity for substrates with the X-Pro-Lys/Arg motif. biorxiv.orgresearchgate.net
Cryogenic electron microscopy (cryo-EM) has emerged as a powerful complementary technique, particularly for studying large, dynamic macromolecular complexes. nih.gov While early structural studies of methyltransferases often used isolated catalytic domains and short peptide substrates, cryo-EM allows for the structural determination of these enzymes in complex with larger, more physiologically relevant substrates, such as the entire nucleosome for histone methyltransferases. nih.govresearchgate.net This technique is crucial for enzymes that require the context of a larger assembly to function correctly. nih.gov The application of cryo-EM to NTMTs in complex with their full-length protein substrates or within larger cellular machinery like the ribosome could provide unprecedented insights into the regulation and context of alpha-N-terminal methylation.
Isothermal Titration Calorimetry and Surface Plasmon Resonance for Interaction Studies
To fully characterize the binding events between an enzyme and its substrate, researchers employ biophysical techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR). These methods provide quantitative data on the thermodynamics and kinetics of molecular interactions.
Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. nih.gov In a typical experiment, a solution of a substrate (e.g., a peptide destined for methylation) is titrated into a sample cell containing the methyltransferase. nih.gov The resulting heat change is measured, allowing for the direct determination of the binding affinity (Ka), binding enthalpy (ΔH), and stoichiometry (n) of the interaction in a single experiment. nih.govnih.gov From these values, the Gibbs free energy (ΔG) and entropy (ΔS) of binding can be calculated, providing a complete thermodynamic profile of the interaction. upm.esharvard.edu This information helps to elucidate the driving forces—whether enthalpic or entropic—behind substrate binding. nih.gov
| Thermodynamic Parameters from a Single ITC Experiment | |
| Directly Measured | Binding Affinity (Ka), Enthalpy (ΔH), Stoichiometry (n) |
| Calculated | Gibbs Free Energy (ΔG = -RTlnKa), Entropy (ΔS = (ΔH - ΔG)/T) |
| Significance | Provides a complete thermodynamic signature of the binding interaction, revealing the nature of the forces involved. nih.govupm.es |
Surface Plasmon Resonance (SPR) is another powerful, label-free technique for studying molecular interactions in real-time. While not directly providing thermodynamic data like ITC, SPR excels at measuring the kinetics of binding, including the association rate (kon) and dissociation rate (koff) of a complex.
Genetic and Cell-Based Experimental Models
To investigate the biological significance of this compound, researchers utilize genetic and cell-based models. These systems allow for the precise manipulation of the genes encoding both the methyltransferases and their substrates, enabling the study of the resulting functional consequences within a living cell.
Gene Editing (e.g., CRISPR/Cas9) for Methyltransferase or Substrate Manipulation
The advent of CRISPR/Cas9 gene-editing technology has revolutionized the ability to manipulate genomes with high precision. neb.com This system uses a guide RNA (gRNA) to direct the Cas9 nuclease to a specific target DNA sequence, where it induces a double-strand break (DSB). neb.com The cell's natural repair mechanisms can be harnessed to either disrupt a gene via error-prone non-homologous end joining (NHEJ) or to introduce specific changes using a template via homology-directed repair (HDR). neb.comautoimmuneinstitute.org
In the context of N-terminal methylation, CRISPR/Cas9 can be used to:
Knock out NTMT genes: By targeting the gene encoding an N-terminal methyltransferase (e.g., NTMT1), researchers can create cell lines or model organisms that completely lack the enzyme, allowing for the study of the global effects of abolished N-terminal methylation.
Edit substrate proteins: The N-terminal sequence of a substrate protein can be altered to prevent its recognition and methylation by the NTMT. For example, the proline or lysine (B10760008) in the canonical X-P-K motif could be mutated. nih.gov This allows for the study of a specific protein's function in both its methylated and unmethylated states, isolating the effect of that single modification.
Create fusion proteins for targeted methylation: A catalytically inactive version of Cas9 (dCas9) can be fused to the catalytic domain of a methyltransferase. nih.gov This dCas9-MT fusion can then be guided by a gRNA to a specific gene promoter to induce targeted methylation, offering a powerful tool to study the epigenetic consequences of methylation at precise genomic locations. nih.gov
Deletion and Overexpression Studies in Model Organisms (e.g., yeast, E. coli)
Model organisms such as the yeast Saccharomyces cerevisiae and the bacterium Escherichia coli are invaluable tools for studying fundamental cellular processes due to their rapid growth and genetic tractability. bosterbio.comoxinst.com
In yeast, the N-terminal methyltransferase Ntm1 has been identified as the enzyme responsible for methylating ribosomal proteins. nih.gov Studies involving the manipulation of this system have provided key insights. For example, deleting the specific methylation site on the substrate protein Rpt1, a subunit of the proteasome, resulted in yeast strains with delayed growth and increased sensitivity to stress. d-nb.info Furthermore, complete deletion of the NTM1 gene led to defects in both the efficiency and fidelity of protein translation, while its overexpression confirmed its role in protein synthesis. d-nb.info
In E. coli, the enzyme PrmA is a multifunctional methyltransferase that modifies the N-terminus of the 50S ribosomal protein L11, resulting in trimethylalanine. d-nb.infonih.gov However, unlike in yeast, deletion of the prmA gene in E. coli does not produce an obvious growth defect under standard laboratory conditions. d-nb.info This suggests that the function of this modification in bacteria may be more subtle, perhaps providing an advantage only under specific environmental stresses or contributing to the fine-tuning of ribosome assembly and function. d-nb.info
These studies in model organisms are crucial for generating hypotheses about the role of alpha-N-terminal methylation that can then be tested in more complex eukaryotic systems.
Reporter Assays and Cellular Fractionation Studies
To investigate the extent and subcellular localization of protein N-terminal methylation, including the formation of this compound, researchers employ a combination of reporter assays and cellular fractionation.
Reporter Assays: These assays are crucial for identifying potential substrates of N-terminal methyltransferases (NTMTs) and for screening potential inhibitors. A common approach involves the use of in vitro methylation assays with recombinant enzymes and synthetic peptide substrates. biorxiv.org For instance, a fluorescence-based assay coupled with S-adenosyl-L-homocysteine (SAH) hydrolase can be used to monitor the production of SAH, a byproduct of the methylation reaction. osti.gov This allows for the quantification of methyltransferase activity. Another powerful technique is MALDI-MS (Matrix-Assisted Laser Desorption/Ionization-Mass Spectrometry), which directly detects the mass shift corresponding to the addition of methyl groups to a substrate peptide, providing a clear readout of methylation progression and inhibition. osti.gov
Cellular Fractionation: This classical biochemical technique is used to separate cellular components, such as the nucleus, cytoplasm, and various organelles, to determine the subcellular localization of methylated proteins and the enzymes that modify them. oup.comresearchgate.net For example, after cell lysis, differential centrifugation can isolate nuclear and cytoplasmic fractions. researchgate.net These fractions can then be analyzed by techniques like SDS-PAGE and western blotting using antibodies specific to the protein of interest or, if available, to the methylated N-terminus. oup.comresearchgate.net This approach has been used to show that N-terminal methyltransferase 1 (NTMT1) is a nuclear enzyme. aacrjournals.org Furthermore, analysis of these fractions can reveal whether a particular protein's N-terminal methylation status is altered in different cellular compartments, providing clues to its function. oup.com
Chemical Biology and Synthetic Approaches
Chemical biology and synthetic chemistry provide powerful tools to study this compound and the enzymes that generate it. These approaches enable the creation of specific inhibitors, customized peptides, and novel probes for detecting this modification.
Design and Synthesis of Specific Methyltransferase Inhibitors (e.g., Bisubstrate Analogs)
The development of potent and specific inhibitors for NTMTs is crucial for dissecting their biological functions. nih.gov A highly effective strategy is the design of bisubstrate analogs . These molecules are engineered to mimic the transition state of the methylation reaction by covalently linking an analog of the methyl donor, S-adenosyl-L-methionine (SAM), to a peptide substrate mimic. nih.govbohrium.com This design allows the inhibitor to occupy both the SAM-binding and the substrate-binding pockets of the methyltransferase, often leading to high affinity and selectivity. bohrium.com
A notable example is the inhibitor NAM-TZ-SPKRIA , which was the first potent inhibitor developed for NTMT1. nih.govresearchgate.netrsc.org In this molecule, a stable analog of SAM (where the reactive sulfur is replaced by nitrogen, termed NAM) is linked via a triazole group to a peptide sequence derived from the N-terminus of RCC1, a known NTMT1 substrate. nih.gov This bisubstrate analog exhibited a competitive inhibition pattern for both the peptide substrate and SAM, with a Ki value of 0.20 μM, and was shown to be highly selective for NTMT1 over other methyltransferases like G9a and PRMT1. nih.govresearchgate.net
Subsequent research has focused on optimizing these bisubstrate inhibitors. Modifications to the linker and the peptide sequence have been explored to improve potency and cell permeability. bohrium.commdpi.compurdue.edu For instance, peptidomimetic inhibitors like BM30 and its cell-permeable analog DC432 were designed based on the X-P-K/R recognition motif and showed high selectivity for NTMT1/2. biorxiv.org Further structure-based design led to inhibitors like DC113 and GD562 , with GD562 showing improved inhibition of cellular N-terminal methylation. mdpi.compurdue.eduresearchgate.net
Table 1: Examples of Bisubstrate and Peptidomimetic Inhibitors for NTMT1
| Inhibitor | Type | Target | IC50 / Ki | Key Features |
|---|---|---|---|---|
| NAM-TZ-SPKRIA | Bisubstrate Analog | NTMT1 | Ki = 0.20 µM nih.govresearchgate.net | First potent and selective NTMT1 inhibitor; links SAM analog to RCC1 peptide. nih.gov |
| BM30 | Peptidomimetic | NTMT1/2 | IC50 = 0.89 µM biorxiv.org | Competitive inhibitor to the peptide substrate; over 100-fold selectivity. biorxiv.org |
| DC113 | Peptidomimetic | NTMT1 | IC50 = 0.1 µM mdpi.com | Naphthalene group substitution improved cell permeability over earlier versions. mdpi.com |
| GD562 | Peptidomimetic | NTMT1 | IC50 = 0.93 µM mdpi.compurdue.edu | Improved inhibition of cellular N-terminal methylation levels of RCC1 and SET. mdpi.compurdue.edu |
| GD433 | Small Molecule | NTMT1 | IC50 = 27 nM purdue.edu | Potent small molecule inhibitor discovered through screening and optimization. purdue.edu |
Synthetic Peptides and Recombinant Proteins for Mechanistic Studies
The synthesis of peptides with specific sequences is fundamental to studying the substrate specificity and kinetics of NTMTs. rsc.orgnih.gov By systematically varying the amino acids in a peptide sequence, researchers can map the recognition motifs of these enzymes. For example, studies using synthetic peptides have confirmed that human NTMT1 and its yeast homolog, Ntm1, recognize the N-terminal X-Pro-Lys sequence motif. ucla.edunih.gov These studies showed that while some variation is tolerated at the first position (X), the proline at position 2 and the lysine at position 3 are critical for recognition and enzymatic activity. ucla.edunih.gov
Site-specific synthesis of peptides containing mono-, di-, or trimethylated N-terminal residues is also crucial. nih.gov These modified peptides serve as standards for analytical techniques, as antigens for generating methylation-state-specific antibodies, and as tools to study how different methylation states affect protein interactions and functions. nih.gov Chemical methods for synthesizing these peptides on a solid phase have been developed, involving protective groups and specific methylation reagents to control the degree of methylation. nih.gov
Recombinant proteins are indispensable for in vitro studies. rsc.orgnih.gov N-terminal methyltransferases like NTMT1 and NTMT2 can be expressed in systems such as E. coli or Pichia pastoris and purified for use in biochemical assays. ucla.eduthermofisher.com These purified enzymes allow for detailed kinetic analysis, inhibitor screening, and structural studies. nih.govucla.edu Similarly, potential substrate proteins can be produced recombinantly to confirm whether they are indeed targets of a specific methyltransferase in controlled in vitro settings. biorxiv.org For instance, full-length recombinant RCC1 has been used in methylation assays to test the activity of NTMT1 inhibitors. biorxiv.org
Development of Chemical Probes for N-Terminal Methylation Detection
A significant challenge in studying protein N-terminal methylation is the lack of robust tools for its specific detection and enrichment, akin to those available for other post-translational modifications like phosphorylation or lysine methylation. oup.com To address this, chemical probes are being developed.
One promising strategy is the use of photoaffinity labeling probes . grantome.comrsc.org These probes are typically based on a known substrate peptide and incorporate a photoreactive group (like a diazirine or benzophenone) and a tag for detection or purification (like a terminal alkyne for click chemistry). rsc.org When incubated with cell extracts, the probe binds to proteins that recognize the methylated N-terminus ("readers") or the enzymes that modify it. Upon exposure to UV light, the photoreactive group forms a covalent bond with the interacting protein, "trapping" it for subsequent identification by mass spectrometry. grantome.comrsc.org This approach has been successfully used to identify readers and erasers of other histone modifications and holds promise for discovering the interacting partners of this compound. rsc.org
Another approach involves the development of fluorogenic hybrid probes . These probes combine a protein domain that specifically recognizes methylated DNA or proteins with a fluorogen that increases its fluorescence upon binding. acs.org While initially developed for DNA methylation, this concept could be adapted to create probes for N-terminal methylation by using a reader domain specific for trimethylated N-termini. acs.org Such probes would enable the visualization and quantification of N-terminal methylation in living cells.
The development of these chemical tools is still an active area of research, but they represent a critical step towards a more comprehensive understanding of the roles of this compound in cellular processes. grantome.comfrontiersin.org
Alpha N,n,n Trimethylalanine Beyond Protein Post Translational Modification
Occurrence and Metabolism of Alpha-N,N,N-Trimethylalanine Derivatives
Diacylglycerylhydroxymethyl-N,N,N-trimethylalanine (DGTA) in Lipid Metabolism
Diacylglycerylhydroxymethyl-N,N,N-trimethylalanine (DGTA) is a betaine (B1666868) lipid found in the membranes of some lower plants and algae. semanticscholar.orgnih.gov Betaine lipids are analogous to the common membrane lipid phosphatidylcholine (PC) and are characterized by an ether bond linking the head group to the diacylglycerol (DAG) moiety, unlike the phosphate (B84403) bond in phospholipids. semanticscholar.org
In certain microorganisms, such as the amoeba Acanthamoeba castellanii, DGTA has been identified as a component of multilamellar bodies, suggesting a role in lipid storage under stress conditions. nih.gov Research on the microalga Ochromonas danica indicates that another betaine lipid, diacylglyceryl-N,N,N-trimethylhomoserine (DGTS), can serve as a precursor for the biosynthesis of DGTA. nih.gov While DGTS is the more common betaine lipid, the presence of DGTA in various microalgae highlights its role in the diversity of lipid metabolism in these organisms. mdpi.comresearchgate.net
N,N,N-trimethyl-L-alanyl-L-proline Betaine (TMAP) as a Distinct Metabolite
N,N,N-trimethyl-L-alanyl-L-proline betaine (TMAP) is a dipeptide that has been identified as a metabolite in human plasma and urine. aging-us.comacs.org Structurally, TMAP consists of an this compound residue linked to a proline residue. acs.orgnih.gov The origin of TMAP in the human body is thought to be from the breakdown of myosin light chain proteins, where this compound is found at the N-terminus, often followed by a proline residue. nih.gov
Interconnections with One-Carbon Metabolism and Methyl Donor Availability
The formation of the trimethylated amino acid, this compound, points to a direct link with one-carbon metabolism. This metabolic pathway is crucial for providing methyl groups for a vast number of biological methylation reactions. researchgate.netnih.gov The primary methyl donor in these reactions is S-adenosylmethionine (SAM), which is synthesized from methionine. nih.govacs.org
The trimethylation of the alanine (B10760859) residue to form this compound likely occurs through the action of SAM-dependent methyltransferases. acs.org These enzymes facilitate the transfer of methyl groups from SAM to various substrates, including proteins and small molecules. nih.gov Therefore, the availability of methyl donors, such as methionine and folate, directly influences the extent of methylation reactions, including the synthesis of this compound and its derivatives. researchgate.net Studies on metabolic profiling have shown that alterations in one-carbon metabolism can impact the levels of various methylated metabolites, which can be indicative of certain physiological or pathological states. acs.orgresearchgate.net
Research on this compound as a Biomarker for Physiological States
Recent metabolomic studies have highlighted the potential of TMAP, a derivative of this compound, as a biomarker for kidney function. aging-us.comresearchgate.netnih.gov Research has shown that plasma levels of TMAP are significantly altered in patients with chronic kidney disease (CKD) and end-stage renal disease (ESRD). researchgate.netnih.gov
In one study, TMAP was found to outperform the standard biomarker, creatinine (B1669602), in identifying patients with a single kidney. researchgate.netnih.gov Furthermore, TMAP demonstrated robustness as a biomarker for assessing the clearance of waste products during hemodialysis across different modalities. researchgate.netnih.gov Another study investigating potential biomarkers for early-stage diabetic kidney disease also identified TMAP as a metabolite associated with the progression of the disease. aging-us.com These findings suggest that TMAP could serve as a valuable tool for the diagnosis and monitoring of kidney disease. researchgate.netnih.gov
Interactive Data Table: TMAP as a Biomarker for Kidney Function
| Study Focus | Patient Group | Key Finding | Area Under the Receiver Operating Characteristic Curve (AUROC) | Reference |
| Novel Biomarkers for Kidney Function | Patients with a single kidney | TMAP outperformed creatinine in identifying patients. | TMAP: 0.815, Creatinine: 0.745 | researchgate.netnih.gov |
| Dialytic Clearance in ESRD | End-Stage Renal Disease (ESRD) patients | TMAP was a robust biomarker of dialytic clearance. | 0.993 | researchgate.netnih.gov |
| Early Detection of Diabetic Kidney Disease | Type 2 Diabetes patients with developing Diabetic Kidney Disease | TMAP was associated with the development of the disease. | Not explicitly stated for TMAP alone | aging-us.com |
Future Directions and Uncharted Research Territories
Elucidating the Full Spectrum of Biological Functions of Alpha-N-Methylation
While α-N-methylation is known to play a role in several fundamental cellular processes, a comprehensive understanding of its full spectrum of biological functions remains an active area of investigation. Current research has linked this modification to protein synthesis and degradation, cell division, DNA damage response, and transcription regulation. nih.gov For instance, the trimethylation of the N-terminus of certain proteins can influence their stability and interactions with other molecules. nih.gov
Future research will likely focus on uncovering novel roles of α-N-methylation in other cellular pathways. This will involve identifying new protein substrates and characterizing the functional consequences of their methylation. The prevailing view is that N-terminal methylation may act as a modulator of protein activity rather than a simple on/off switch. nih.gov A deeper understanding of these modulatory roles will be crucial for a complete picture of cellular regulation.
Table 1: Known and Potential Biological Processes Modulated by α-N-Methylation
| Biological Process | Examples of Involved Proteins | Known/Potential Role of N-terminal Methylation |
|---|---|---|
| Protein Synthesis & Degradation | Ribosomal proteins, Translation initiation and elongation factors | Regulation of polysome assembly, protein synthesis efficiency and fidelity. nih.gov |
| Cell Division | Centromere proteins (CENP-A, CENP-B), Chromatin regulators | Proper chromosome segregation, centromere function, and cell cycle progression. nih.govnih.gov |
| DNA Damage Response & Repair | DNA repair proteins (e.g., DDB2) | Regulation of protein-DNA interactions and recruitment to sites of DNA damage. nih.govnih.gov |
| Transcription Regulation | Transcription factors, Histones | Modulation of protein-DNA and protein-protein interactions to regulate gene expression. nih.gov |
| Cytoskeletal Dynamics | Myosin light chains (MYL2, MYL3, MYL9) | Regulation of interactions with other cytoskeletal proteins. nih.gov |
Identification of Erasers or Demethylases for N-Terminal Methylation (if any exist)
A significant and unresolved question in the field is the reversibility of α-N-terminal methylation. Unlike other forms of protein methylation, such as on lysine (B10760008) and arginine residues, which are dynamically regulated by both methyltransferases and demethylases, N-terminal methylation is currently considered to be an irreversible modification. nih.govnih.gov To date, no "erasers" or demethylases specific to N-terminal methylation have been identified. nih.gov
The discovery of such an enzyme would fundamentally change our understanding of the dynamics of this post-translational modification. Future research efforts will likely be directed towards searching for enzymes capable of removing N-terminal methyl groups. The potential mechanisms for the removal of this modification could include the action of a yet-to-be-discovered demethylase or the proteolytic clipping of the N-terminus by aminopeptidases. nih.gov The identification of a dedicated N-terminal demethylase would open up new avenues for investigating the dynamic regulation of protein function by N-terminal methylation.
Development of Next-Generation Technologies for Dynamic Methylation Profiling
Advancements in our understanding of α-N-terminal methylation are intrinsically linked to the development of sensitive and high-throughput analytical techniques. Current methodologies, primarily based on mass spectrometry, have been instrumental in identifying methylated proteins and their modification sites. nih.govwustl.edu Repurposing existing proteomic datasets has also proven to be a valuable strategy for discovering new N-terminally methylated proteins. nih.govacs.org
However, there is a pressing need for next-generation technologies that can provide a more dynamic and quantitative picture of the N-terminal methylome. Future technological developments will likely focus on:
Enhanced Sensitivity: To detect low-abundance methylated proteins and peptides. nih.gov
Improved Throughput: To enable large-scale profiling of the N-terminal methylome across different cellular states and conditions.
Quantitative Analysis: To accurately measure changes in the stoichiometry of N-terminal methylation in response to various stimuli.
Live-Cell Imaging: To visualize the spatio-temporal dynamics of N-terminal methylation within living cells.
Metabolic labeling strategies coupled with mass spectrometry are a promising approach for measuring the in vivo dynamics of protein methylation. nih.govwustl.edu Further refinement of these and other novel techniques will be crucial for a comprehensive understanding of the dynamic nature of the N-terminal methylome.
Systems Biology Approaches to Map the N-Terminal Methylome and its Interactome
A systems-level understanding of α-N-terminal methylation requires a comprehensive mapping of all N-terminally methylated proteins (the N-terminal methylome) and their interaction partners (the interactome). Proteomic approaches have been central to identifying the substrates of N-terminal methyltransferases. nih.govebi.ac.uk In humans, over 200 proteins are potential substrates for N-terminal methylation based on the presence of a canonical recognition motif. nih.govresearchgate.net
Future research will need to move beyond simple substrate identification to mapping the protein-protein and protein-DNA interaction networks that are modulated by N-terminal methylation. This will involve the use of techniques such as affinity purification-mass spectrometry (AP-MS) and proximity-dependent biotinylation (BioID) to identify the interaction partners of methylated proteins. nih.gov Integrating these interaction maps with functional genomic data will provide a powerful framework for understanding the systems-level consequences of N-terminal methylation.
Translation of Mechanistic Insights into Novel Biological Targets and Research Tools
The growing body of evidence linking dysregulation of N-terminal methylation to various diseases, including cancer, highlights the potential of N-terminal methyltransferases as therapeutic targets. nih.govcreative-proteomics.com The development of potent and selective inhibitors of these enzymes is therefore a key area of translational research. nih.govresearchgate.net
Several inhibitors targeting N-terminal methyltransferases have been developed, including bisubstrate inhibitors and peptidomimetics. researchgate.netacs.orgrsc.org These inhibitors serve as valuable research tools to probe the biological functions of N-terminal methylation in cellular and animal models. researchgate.net For instance, the use of these inhibitors can help to elucidate the specific roles of N-terminal methylation in disease progression.
Future efforts in this area will focus on:
Improving Inhibitor Potency and Selectivity: To develop more effective research tools and potential therapeutic agents. researchgate.net
Elucidating the Mechanisms of Action: To understand how these inhibitors affect cellular processes.
Identifying Novel Biological Targets: To expand the therapeutic potential of targeting N-terminal methylation.
The translation of mechanistic insights into the development of novel biological targets and research tools holds significant promise for both basic research and clinical applications.
Table 2: Mentioned Compound Names
| Compound Name |
|---|
| α-N,N,N-Trimethylalanine |
| S-adenosyl-L-methionine (SAM) |
| S-adenosyl-L-homocysteine (SAH) |
| N-adenosyl-L-homocysteine (NAH) |
| Verapamil |
| DC541 |
| GD562 |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
